Cas no 57621-04-2 (Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)-)

57621-04-2 structure
Product name:Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)-
Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)-
- 1-(6,7-dimethoxy-1-methylidene-3,4-dihydroisoquinolin-2-yl)ethanone
- 2-ACETYL-6,7-DIMETHOXY-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-Acetyl-6,7-dimethoxy-1-methylen-1,2,3,4-tetrahydro-isochinolin
- N-acetyl-6,7-dimethoxy-1-methylene-1,2,3,4-tetrahydroisoquinoline
- 1-(6,7-Dimethoxy-1-methylidene-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- A831526
- 57621-04-2
- 2-acetyl-6,7-dimethoxy-1-methylidene-1,2,3,4-tetrahydroisoquinoline
- 1-(6,7-dimethoxy-1-methylene-3,4-dihydroisoquinolin-2-yl)ethanone
- 1-(6,7-Dimethoxy-1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- SCHEMBL9638238
- 1-(6,7-dimethoxy-1-methylene-3,4-dihydro-2H-isoquinolin-2-yl)-ethanone
- DTXSID20369989
- FT-0640471
-
- Inchi: InChI=1S/C14H17NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-8H,1,5-6H2,2-4H3
- InChI Key: JRMQVUQWPOMMAD-UHFFFAOYSA-N
- SMILES: CC(=O)N1CCC2=CC(=C(C=C2C1=C)OC)OC
Computed Properties
- Exact Mass: 247.12100
- Monoisotopic Mass: 247.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.1173 (rough estimate)
- Melting Point: 107-109 °C
- Boiling Point: 390.33°C (rough estimate)
- Flash Point: 219.6°C
- Refractive Index: 1.5300 (estimate)
- PSA: 38.77000
- LogP: 2.01700
- Solubility: Not available
Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)- Security Information
- Safety Instruction: S24/25
Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)- Related Literature
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
57621-04-2 (Ethanone,1-(3,4-dihydro-6,7-dimethoxy-1-methylene-2(1H)-isoquinolinyl)-) Related Products
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
